N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,3,4-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-16-9-8-14(17(23-2)18(16)24-3)19(21)20-10-12-11-25-15-7-5-4-6-13(12)15/h4-9,12H,10-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAWYRIDAWOCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2COC3=CC=CC=C23)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a trimethoxybenzamide structure. Its molecular formula is CHNO, with a molecular weight of approximately 313.36 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and may influence its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Cannabinoid Receptor Modulation : Analogues of benzofuran derivatives have shown selective agonism towards the CB₂ cannabinoid receptor, which is implicated in anti-inflammatory responses and pain modulation .
- Antioxidant Activity : Compounds derived from benzofuran have demonstrated significant antioxidant properties, particularly in protecting against oxidative stress in neuronal tissues .
- Neuroprotective Effects : Certain benzofuran derivatives have been reported to protect neuronal cells from injury and degeneration, suggesting potential applications in neurodegenerative diseases .
Antinociceptive Effects
A study indicated that related benzofuran compounds exhibited antinociceptive effects in animal models of neuropathic pain. These effects were mediated through the activation of CB₂ receptors without significant psychoactive side effects associated with CB₁ receptor activation .
Neuroprotective Properties
The neuroprotective activity of benzofuran derivatives has been highlighted in several studies. For example, one study demonstrated that a specific 2,3-dihydro-1-benzofuran derivative could significantly reduce neuronal damage following traumatic brain injury in mice . This suggests that this compound may possess similar protective qualities.
Case Study 1: Neuropathic Pain Model
In a controlled experiment involving Sprague Dawley rats subjected to paclitaxel-induced neuropathy, administration of a benzofuran derivative resulted in statistically significant reductions in pain responses compared to control groups. The compound was administered at doses of 1 mg/kg and showed efficacy without affecting locomotor functions .
Case Study 2: Neuroprotection Against Oxidative Stress
In another study focusing on oxidative stress models, a benzofuran analog demonstrated superior protective effects against lipid peroxidation compared to standard neuroprotective agents like alpha-tocopherol. This was measured through ex vivo assays showing reduced levels of malondialdehyde (MDA), a marker for oxidative damage .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Methoxy Substitution Patterns
The position of methoxy groups on the benzamide ring significantly impacts molecular interactions. Key comparisons include:
Key Observations :
- 2,3,4 vs. 3,4,5 Substitution: The target compound’s 2,3,4-trimethoxy configuration creates a distinct electronic environment compared to the 3,4,5-trimethoxy pattern in trimethobenzamide and the dihydropyridinone analog. This difference may alter receptor binding; for example, trimethobenzamide’s 3,4,5 arrangement is critical for its antinauseant activity .
Side Chain Modifications
The nature of the side chain attached to the benzamide core influences pharmacological and physicochemical properties:
Key Observations :
- Dihydrobenzofuran vs. Flexible Chains : The dihydrobenzofuran moiety in the target compound likely enhances metabolic stability compared to the flexible side chain in trimethobenzamide. However, it may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
- Directing Groups : The hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H functionalization , whereas the dihydrobenzofuran group may serve a different role in synthesis or bioactivity.
Research Findings and Implications
- Pharmacological Potential: The dihydrobenzofuran moiety and 2,3,4-trimethoxy pattern may confer unique binding properties, distinct from 3,4,5-trimethoxy analogs like trimethobenzamide. Further studies could explore dopamine receptor affinity or anticancer activity, given the prevalence of benzofuran derivatives in drug discovery.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide?
Answer:
The synthesis typically involves amide coupling between 2,3,4-trimethoxybenzoic acid derivatives and a dihydrobenzofuran-methylamine intermediate. Key steps include:
- Activation of the carboxylic acid using coupling agents like HATU or DCC in anhydrous DMF or THF.
- Reaction with the amine under inert conditions (argon/nitrogen atmosphere) at 0–25°C.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization of reaction time (12–24 hours) and stoichiometry (1:1.2 acid-to-amine ratio) to maximize yield.
Basic: How can researchers confirm the molecular structure of this compound?
Answer:
Use a combination of spectroscopic and crystallographic techniques :
- NMR : H and C NMR to verify substituent positions (e.g., methoxy groups at C2, C3, C4; dihydrobenzofuran ring protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~400–410 Da).
- X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (space group determination, R-factor < 0.05) .
Advanced: How should researchers design experiments to evaluate its potential as a tubulin polymerization inhibitor?
Answer:
- In vitro tubulin polymerization assays :
- Cell-based assays :
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions may arise from impurities, assay variability, or structural misinterpretation. Address these by:
- Orthogonal validation : Re-test activity in independent assays (e.g., SPR for binding kinetics alongside cell viability assays).
- Purity analysis : Use HPLC-UV/ELSD (>98% purity threshold) to rule out byproduct interference .
- Structural re-evaluation : Re-examine NMR/X-ray data to confirm the absence of stereoisomers or polymorphs .
Advanced: What is the role of the dihydrobenzofuran and trimethoxybenzamide moieties in biological activity?
Answer:
- Structure-Activity Relationship (SAR) :
- Dihydrobenzofuran : Enhances metabolic stability and hydrophobic interactions with protein targets (e.g., tubulin).
- Trimethoxybenzamide : The 2,3,4-substitution pattern optimizes π-π stacking and hydrogen bonding with residues in the colchicine-binding pocket.
- Methodology :
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for baseline separation.
- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals.
- TLC monitoring : Spotting with UV (254 nm) and iodine staining to track fractions .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer:
- Challenges :
- Disorder in the dihydrobenzofuran ring due to conformational flexibility.
- Twinning in crystals grown from polar solvents.
- Solutions :
Advanced: How can molecular interactions with biological targets be studied experimentally?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize tubulin on a sensor chip to measure binding kinetics (K, k/k).
- Fluorescence polarization : Use FITC-labeled analogs to monitor competitive displacement.
- Molecular docking : Perform in silico simulations (AutoDock Vina) guided by X-ray structures to predict binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
